molecular formula C26H24N4O2 B1191853 TAS-119

TAS-119

カタログ番号: B1191853
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor this compound binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis;  it plays an essential role in the regulation of spindle assembly.

科学的研究の応用

Antitumor Efficacy and Sensitivity Predictors

TAS-119 has shown potential in enhancing the efficacy of taxanes and has been identified as a clinical candidate for testing in combination with these drugs. In vitro studies revealed that this compound, in combination with paclitaxel, inhibited the growth of multiple human cancer cell lines derived from various tissues, including paclitaxel-resistant ones. This antitumor efficacy was also observed in vivo, where this compound, combined with paclitaxel or docetaxel, inhibited tumor growth in various models. Importantly, this compound did not exacerbate the known side effects of taxanes, such as neutropenia and neurotoxicity. This combination was well tolerated in animal models, indicating the potential of this compound to enhance the efficacy of taxanes in cancer treatment without additional toxicity (Sootome et al., 2020).

Moreover, specific gene abnormalities have been identified as predictive markers for this compound sensitivity. In particular, Myc amplification and/or CTNNB1 (beta-catenin) mutation were associated with increased sensitivity to this compound. The compound demonstrated substantial tumor growth reduction in xenograft models possessing these gene mutations. This suggests that this compound could be particularly effective in tumors with these specific genetic backgrounds (Denmeade et al., 2014).

Preclinical Characterization and Therapeutic Potential

This compound has undergone preclinical characterization as a novel, orally active, and highly selective inhibitor of Aurora kinase A. It demonstrated a strong inhibitory effect against Aurora A and effectively suppressed the growth of various cancer cell lines harboring MYC family amplification and CTNNB1 mutation. In xenograft models of human lung cancer cells with these mutations, this compound showed significant antitumor activity at well-tolerated doses. Additionally, it exhibited an inhibitory effect against tropomyosin receptor kinase (TRK)A, TRKB, and TRKC, suggesting its potential as an anticancer drug, especially for patients harboring MYC amplification, CTNNB1 mutation, and NTRK fusion (Miura et al., 2021).

Furthermore, this compound has been studied for its therapeutic potential in a Trk-driven cancer model. It inhibited TrkA activity and cell proliferation of colorectal cancer cell lines harboring TPM3-TrkA fusions. In xenograft models, treatment with this compound resulted in dose-dependent inhibition of tumor growth, demonstrating good tolerability and suggesting that this compound holds therapeutic potential for cancers with Trk rearrangements (Sootome et al., 2015).

特性

分子式

C26H24N4O2

外観

Solid powder

同義語

TAS-119;  TAS 119;  TAS119;  TAS-2104;  TAS 2104;  TAS2104.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。